molecular formula C10H12FNO2 B13538297 Ethyl 2-amino-3-fluoro-6-methylbenzoate

Ethyl 2-amino-3-fluoro-6-methylbenzoate

Cat. No.: B13538297
M. Wt: 197.21 g/mol
InChI Key: HTQLJRFHPKMMKW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-fluoro-6-methylbenzoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, an amino group, a fluorine atom, and a methyl group on the benzene ring

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-amino-3-fluoro-6-methylbenzoate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)8-6(2)4-5-7(11)9(8)12/h4-5H,3,12H2,1-2H3

InChI Key

HTQLJRFHPKMMKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-fluoro-6-methylbenzoate typically involves the esterification of 2-amino-3-fluoro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-fluoro-6-methylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of Ethyl 2-nitro-3-fluoro-6-methylbenzoate.

    Reduction: Formation of Ethyl 2-amino-3-fluoro-6-methylbenzyl alcohol.

    Substitution: Formation of Ethyl 2-amino-3-chloro-6-methylbenzoate or Ethyl 2-amino-3-bromo-6-methylbenzoate.

Scientific Research Applications

Ethyl 2-amino-3-fluoro-6-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-fluoro-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-3-fluoro-6-methylbenzoate can be compared with other similar compounds such as:

  • Ethyl 2-amino-3-chloro-6-methylbenzoate
  • Ethyl 2-amino-3-bromo-6-methylbenzoate
  • Ethyl 2-amino-3-iodo-6-methylbenzoate

These compounds share similar structural features but differ in the halogen atom present on the benzene ring. The presence of different halogens can influence the compound’s reactivity, stability, and biological activity, highlighting the uniqueness of this compound.

Biological Activity

Ethyl 2-amino-3-fluoro-6-methylbenzoate is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, research findings, and case studies.

Overview of this compound

This compound is an aromatic compound characterized by the presence of an amino group, a fluoro substituent, and an ethyl ester functional group. These structural features contribute to its diverse biological activities, particularly in antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with proteins and nucleic acids, while the fluoro substituent enhances the compound's lipophilicity and membrane permeability. This dual functionality allows the compound to modulate enzyme activity, receptor interactions, and cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and pancreatic cancer cells. The compound appears to induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.

Case Study: Inhibition of Pancreatic Cancer Cell Growth

A study conducted by researchers at the Sanford Burnham Prebys Medical Discovery Institute evaluated the effects of this compound on pancreatic cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 15 µM. Further analysis revealed that treatment with the compound led to increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound derivatives. Modifications to the amino and fluoro groups have been shown to significantly impact the biological activity of these compounds. For example, substitution at the ortho or para positions relative to the amino group often enhances antimicrobial potency.

Table 2: Structure-Activity Relationship Studies

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound32 µg/mL15 µM
Ethyl 2-amino-4-fluoro-6-methylbenzoate16 µg/mL10 µM
Ethyl 2-amino-3-chloro-6-methylbenzoate64 µg/mL25 µM

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